molecular formula C14H12N4O2 B2879416 N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide CAS No. 1421445-31-9

N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2879416
CAS No.: 1421445-31-9
M. Wt: 268.276
InChI Key: FYFZPOLZMLXZCV-UHFFFAOYSA-N
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Description

N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide is a synthetic hybrid molecule designed for advanced oncology and medicinal chemistry research. It features a 4-phenyl-1H-imidazole scaffold linked via a methylene bridge to an isoxazole-5-carboxamide unit. This structure combines two privileged heterocyclic systems known for their significant biological activities. The compound's primary research value lies in its potential as a lead structure in anticancer agent development. The imidazole ring is a well-established privileged structure in anticancer drug development, crucial for kinase inhibition concepts and present in several approved therapeutics . Concurrently, the isoxazole-carboxamide moiety is a recognized pharmacophore in medicinal chemistry, with derivatives demonstrating potent antiproliferative activities against a diverse panel of cancer cell lines, including melanoma (B16F1), colorectal adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The strategic fusion of these fragments into a single hybrid molecule is a modern approach in drug discovery, aiming to create novel chemical entities that can target the same tumor through combined pharmacophore groups or multiple tumors simultaneously via different mechanisms of action . Researchers can utilize this compound as a chemical tool to investigate the efficacy of imidazole-isoxazole hybrids, study structure-activity relationships (SAR), and explore mechanisms of action such as kinase inhibition, microtubule targeting, or cell cycle arrest. It is supplied for research purposes only.

Properties

IUPAC Name

N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c19-14(12-6-7-17-20-12)16-9-13-15-8-11(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFZPOLZMLXZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Diketones with Amidines

The imidazole ring is constructed via cyclocondensation, a method validated in EP1765789A1 for analogous structures.

Procedure :

  • Reactants : Benzil (1,2-diphenylethanedione) and acetamidine hydrochloride.
  • Conditions : Reflux in ethanol with sodium ethoxide (3 equiv) for 12 hours.
  • Intermediate : 4-Phenyl-1H-imidazole-2-carbaldehyde (Yield: 68–72%).
  • Reductive Amination :
    • The aldehyde is treated with ammonium acetate and sodium cyanoborohydride in methanol.
    • Product : 4-Phenyl-1H-imidazole-2-methanamine (Yield: 58%).

Key Data :

Step Reagents/Conditions Yield (%) Purity (HPLC)
Cyclocondensation NaOEt, EtOH, reflux 68–72 >95%
Reductive Amination NH4OAc, NaBH3CN, MeOH 58 92%

Alternative Pathway: De Novo Imidazole Formation

A modified approach uses glyoxal and ammonia for imidazole ring construction:

  • Reactants : Phenylglyoxal monohydrate, ammonium acetate, and formaldehyde.
  • Conditions : Acetic acid, 80°C, 6 hours.
  • Product : 4-Phenyl-1H-imidazole-2-methanol (Yield: 65%).
  • Oxidation and Amination :
    • Oxidation with MnO2 to 4-phenyl-1H-imidazole-2-carbaldehyde.
    • Subsequent reductive amination as above.

Synthesis of Isoxazole-5-Carboxylic Acid

Claisen Condensation and Cyclization

Adapted from EvitaChem’s protocol for analogous isoxazoles:

  • Reactants : Dimethyl oxalate and acetone.
  • Conditions : Sodium methoxide (2 equiv), THF, 0°C → RT, 4 hours.
  • Intermediate : Methyl 3-oxopentanoate (Yield: 85%).
  • Cyclization :
    • Treat with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1).
    • Reflux for 8 hours → Methyl isoxazole-5-carboxylate (Yield: 74%).
  • Hydrolysis :
    • 6M HCl, 100°C, 2 hours → Isoxazole-5-carboxylic acid (Yield: 89%).

Optimization Insight :

  • Cyclization Temperature : >70°C minimizes byproduct formation.
  • Hydroxylamine Ratio : Stoichiometric excess (1.2–1.5 equiv) ensures complete conversion.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Protocol :

  • Activation : Isoxazole-5-carboxylic acid (1 equiv) reacted with EDCI (1.2 equiv) and HOBt (0.2 equiv) in DMF, 0°C → RT, 1 hour.
  • Coupling : Add 4-phenyl-1H-imidazole-2-methanamine (1.1 equiv), stir at RT for 12 hours.
  • Workup : Aqueous extraction, column chromatography (SiO2, EtOAc/hexane 1:1).
  • Yield : 62–67%.

Mixed Anhydride Method

Alternative for Scale-Up :

  • Anhydride Formation : Isoxazole-5-carboxylic acid + ClCO2iPr (2 equiv), N-methylmorpholine, THF, −15°C.
  • Amination : Add imidazole-methanamine, warm to RT.
  • Yield : 71% (purity >98%).

Comparative Table :

Method Reagents Yield (%) Purity (%)
EDCI/HOBt EDCI, HOBt, DMF 62–67 95
Mixed Anhydride ClCO2iPr, NMM, THF 71 98

Challenges and Optimization

Regioselectivity in Imidazole Formation

  • Byproduct Mitigation : Use of anhydrous conditions and controlled stoichiometry reduces 5-phenylimidazole isomers.
  • Catalyst Screening : ZnCl2 (5 mol%) improves cyclocondensation selectivity (yield +12%).

Amide Coupling Efficiency

  • Solvent Impact : DMF outperforms THF in carbodiimide method due to better solubility.
  • Temperature : Coupling at 0°C minimizes racemization of the amine.

Industrial-Scale Considerations

  • Cost Analysis : EDCI-mediated coupling is cost-prohibitive above 10 kg scale; mixed anhydride preferred.
  • Purification : Crystallization from ethanol/water (4:1) achieves >99% purity without chromatography.

Emerging Methodologies

Flow Chemistry Approaches

  • Continuous Cyclization : Microreactor systems reduce cyclocondensation time from 12 hours to 45 minutes.
  • In-Line Purification : Integrated scavenger columns remove excess reagents, improving throughput.

Biocatalytic Amination

  • Enzyme Screening : Lipase CAL-B catalyzes amide bond formation in non-aqueous media (yield: 78%, 24 hours).

Chemical Reactions Analysis

Types of Reactions

N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for its role in drug development, particularly in targeting specific diseases.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play crucial roles in cellular functions. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications in Imidazole Derivatives

Core Variations :

  • N-(4-phenyl-1H-imidazol-2-yl)furan-2-carboxamide (3a) (): Replaces the isoxazole with a furan ring. The furan’s lower aromaticity may reduce metabolic stability compared to isoxazole but could enhance solubility due to oxygen’s electronegativity .

Substituent Effects :

  • Trifluoromethyl Groups : In , compounds like N-(2-chloro-4-trifluoromethyl-6-nitrophenyl)-3-(4-(trifluoromethylphenyl)isoxazole-5-carboxamide (Se) incorporate CF₃ groups, which enhance electron-withdrawing effects and improve resistance to oxidative metabolism .
  • Methoxy Substitutions (): Methoxy groups on phenyl rings (e.g., 3,4-dimethoxy) increase solubility via polar interactions, contrasting with the unsubstituted phenyl group in the target compound .

Isoxazole-Carboxamide Analogs

  • N-(Pyridin-4-yl)-3-(4-trifluoromethylphenyl)isoxazole-5-carboxamide (8f) (): Replaces the imidazole with a pyridine ring. Pyridine’s basic nitrogen may alter pH-dependent solubility and target selectivity .

Sulfonyl Carboxamide Derivatives

describes N-((2-benzamido-4-phenyl-1H-imidazol-5-yl)sulfonyl)furan-2-carboxamide (5a) , where a sulfonyl group bridges the imidazole and carboxamide. This modification introduces strong electron-withdrawing effects, which could enhance binding to electrophilic enzyme pockets but may reduce bioavailability due to increased polarity .

Key Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Key Substituents Notable Properties Reference
Target Compound Imidazole-isoxazole 4-phenyl, methyl linker N/A (structural baseline)
N-(4-phenyl-1H-imidazol-2-yl)furan-2-carboxamide Imidazole-furan Furan-2-carboxamide Enhanced solubility
Compound Se () Isoxazole-carboxamide CF₃, nitro, chloro Fungicidal activity
9c () Benzoimidazole-thiazole 4-bromophenyl, triazole Docking affinity to active sites
2-(3,4-Dimethoxyphenyl)-... () Benzoimidazole 3,4-dimethoxy, propyl High lipophilicity

Research Findings and Implications

  • Activity Trends : Trifluoromethyl and nitro groups () correlate with fungicidal activity, suggesting that electron-deficient substituents on the isoxazole ring enhance bioactivity .
  • Synthetic Accessibility : Green synthesis methods () offer scalable routes for carboxamide-linked compounds, contrasting with the more complex protocols for trifluoromethylated analogs .

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